molecular formula C6H4BrClO2S2 B12615622 2-(5-Bromothiophen-2-yl)ethene-1-sulfonyl chloride CAS No. 919793-17-2

2-(5-Bromothiophen-2-yl)ethene-1-sulfonyl chloride

Cat. No.: B12615622
CAS No.: 919793-17-2
M. Wt: 287.6 g/mol
InChI Key: HWISGPYDNBWHMG-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)ethene-1-sulfonyl chloride is an organosulfur compound that features a brominated thiophene ring attached to an ethene sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)ethene-1-sulfonyl chloride typically involves the bromination of thiophene followed by sulfonylation. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The brominated thiophene is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)ethene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modification of protein function. The brominated thiophene ring can also interact with aromatic residues in proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-yl)ethene-1-sulfonyl chloride is unique due to the presence of both a brominated thiophene ring and a sulfonyl chloride group, which confer distinct reactivity and potential for diverse applications. The bromine atom enhances the compound’s ability to participate in coupling reactions, while the sulfonyl chloride group provides a versatile handle for further functionalization .

Properties

CAS No.

919793-17-2

Molecular Formula

C6H4BrClO2S2

Molecular Weight

287.6 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)ethenesulfonyl chloride

InChI

InChI=1S/C6H4BrClO2S2/c7-6-2-1-5(11-6)3-4-12(8,9)10/h1-4H

InChI Key

HWISGPYDNBWHMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C=CS(=O)(=O)Cl

Origin of Product

United States

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